molecular formula C16H18FNO3S B4480561 5-FLUORO-2-METHOXY-N-[2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-[2-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4480561
M. Wt: 323.4 g/mol
InChI Key: WYTKLHYNZCTDLJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common synthetic route includes:

    Electrophilic Aromatic Substitution: The introduction of the fluorine atom and the methoxy group onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be done using fluorine gas or other fluorinating agents under controlled conditions.

    Nucleophilic Substitution: The sulfonamide group can be introduced through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom and the methoxy group can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the sulfonamide group can produce aniline derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase and proteases.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential as an antibiotic or antifungal agent.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonamide group.

    2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a bromine atom and an acetophenone group, differing in functional groups attached to the benzene ring.

    2-Methoxy-5-nitrobenzotrifluoride: Features a nitro group and trifluoromethyl group, making it distinct in its chemical properties.

Uniqueness

The uniqueness of 5-fluoro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide lies in its combination of a fluorine atom, methoxy group, and sulfonamide group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-11(2)13-6-4-5-7-14(13)18-22(19,20)16-10-12(17)8-9-15(16)21-3/h4-11,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTKLHYNZCTDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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